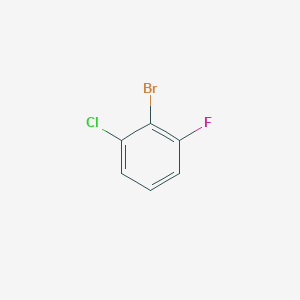

2-Bromo-1-chloro-3-fluorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-chloro-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClF/c7-6-4(8)2-1-3-5(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBESIUPWXGQOFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620402 | |

| Record name | 2-Bromo-1-chloro-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

309721-44-6 | |

| Record name | 2-Bromo-1-chloro-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-chloro-3-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2-Bromo-1-chloro-3-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-chloro-3-fluorobenzene is a halogenated aromatic compound with the chemical formula C₆H₃BrClF.[1][2] As a polysubstituted benzene derivative, it serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. The precise arrangement of three different halogen atoms on the benzene ring imparts unique electronic and steric properties, influencing its reactivity and potential applications. This guide provides a detailed overview of the core physical properties of this compound, along with standardized methodologies for their determination, to support its effective use in research and development.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These values are compiled from various chemical suppliers and databases and represent typical specifications for this compound.

| Property | Value | Source(s) |

| CAS Number | 309721-44-6 | [1][2] |

| Molecular Formula | C₆H₃BrClF | [1][2] |

| Molecular Weight | 209.44 g/mol | [1][2] |

| Appearance | Colorless to pale yellow transparent liquid | [1][3] |

| Boiling Point | ~198 °C | [1] |

| Density | ~1.719 - 1.72 g/cm³ at 25 °C | [1][4] |

| Flash Point | ~73 °C | [4] |

| Purity | ≥98.0% to ≥99.0% (by GC) | [1][4] |

| Solubility | Expected to be soluble in common organic solvents (e.g., alcohols, ethers, chlorinated solvents) due to its moderate polarity. Insoluble in water. | |

| Physical State at RT | Can be a liquid or a low-melting solid | [3] |

Experimental Methodologies for Physical Property Determination

Accurate characterization of this compound is crucial for its application in synthesis and drug development. The following section outlines standard experimental protocols for determining its key physical properties.

Determination of Purity by Gas Chromatography (GC)

Principle: Gas chromatography separates volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. The purity of this compound can be quantified by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Experimental Workflow:

Sources

2-Bromo-1-chloro-3-fluorobenzene chemical structure and IUPAC name

An In-depth Technical Guide to 2-Bromo-1-chloro-3-fluorobenzene

Prepared by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 309721-44-6), a key halogenated aromatic intermediate. The document details its chemical structure, IUPAC nomenclature, physicochemical properties, and a validated synthetic pathway. Emphasis is placed on its reactivity and strategic importance as a versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and drug development sectors. Furthermore, this guide includes a thorough review of its spectroscopic profile and critical safety and handling protocols to ensure its effective and safe utilization in a research and development environment.

Nomenclature and Chemical Structure

The formal IUPAC name for this compound is This compound .[1] This nomenclature is determined by assigning priority to the substituents on the benzene ring to achieve the lowest possible locant numbers, with the substituents then listed in alphabetical order.

Common synonyms for this compound include:

-

2-Bromo-3-fluorochlorobenzene[2]

-

2-Chloro-6-fluorobromobenzene[2]

-

Benzene, 2-bromo-1-chloro-3-fluoro-[1]

The unique substitution pattern of three different halogens on adjacent carbons (positions 1, 2, and 3) imparts specific reactivity to the molecule, making it a valuable synthon for targeted chemical modifications.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis from 3-chloro-2-fluoroaniline

This protocol is adapted from methodologies described in patent literature for the synthesis of 2-chloro-3-fluorobromobenzene. [3] Step 1: Bromination

-

Dissolve 3-chloro-2-fluoroaniline in N,N-dimethylformamide (DMF) to create a solution with a concentration of 30-65% by weight.

-

Cool the solution to a temperature between 0-35°C.

-

Slowly add N-bromosuccinimide (NBS) to the solution. The molar amount of NBS should be 1.0 to 1.2 times the molar amount of the starting aniline.

-

Maintain the reaction mixture at this temperature and stir for 1-5 hours.

-

Monitor the reaction progress using Gas Chromatography (GC). The bromination is considered complete when the concentration of the starting material, 3-chloro-2-fluoroaniline, is ≤2%. [3] Step 2: Diazotization and Deamination

-

The intermediate from Step 1 (4-bromo-3-chloro-2-fluoroaniline) is carried forward.

-

Prepare a diazonium salt by reacting the intermediate with sodium nitrite in the presence of a strong acid (e.g., H₂SO₄ or HCl) at low temperatures (typically 0-5°C).

-

The resulting diazonium salt solution is then subjected to a deaminating reduction. This can be achieved using reagents such as hypophosphorous acid (H₃PO₂) or by using a Sandmeyer-type reaction with cuprous chloride in the presence of an alcohol like isopropanol. [3]4. Upon completion, the reaction mixture is worked up. This typically involves extraction with an organic solvent, washing the organic layer, drying it over an anhydrous salt (e.g., MgSO₄), and finally, purification of the crude product by distillation under reduced pressure to yield pure this compound.

The total molar yield reported for this method is approximately 51%. [3]

Spectroscopic Profile

Characterization of the final product is crucial for confirming its identity and purity.

-

¹H NMR (CDCl₃): The proton NMR spectrum is expected to show signals in the aromatic region. A published spectrum shows signals at δ: 7.43 (s, 1H, Ar-H) and 7.12 (s, 2H, Ar-H). [3]* Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A reported value for the molecular ion peak is m/z: 208. [3]The isotopic pattern will be characteristic of a molecule containing both bromine and chlorine.

Reactivity and Applications in Drug Development

This compound is a highly valuable intermediate in organic synthesis, primarily due to the differential reactivity of its three halogen substituents. This allows for regioselective functionalization, a critical requirement in the multi-step synthesis of complex Active Pharmaceutical Ingredients (APIs).

-

Cross-Coupling Reactions: The bromine atom is the most reactive site for common palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Stille couplings. [4]This allows for the selective formation of new carbon-carbon or carbon-heteroatom bonds at the C2 position, leaving the chloro and fluoro groups intact for subsequent transformations.

-

Building Block for APIs: Its role as a pharmaceutical intermediate is well-documented. [3]It serves as a precursor for synthesizing anticancer enzyme inducers and oxytocin receptor antagonists. [3]The halogenated benzene core is a common motif in many drug molecules, where the halogens can modulate properties like lipophilicity, metabolic stability, and binding affinity.

The strategic value of this compound lies in its ability to introduce a specifically substituted phenyl ring into a larger molecule, providing a scaffold that can be further elaborated to achieve the desired biological activity.

Safety and Handling

As a reactive chemical intermediate, this compound must be handled with appropriate care. The following safety information is derived from aggregated GHS classifications. [1][5] GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed. [1]* Skin Irritation (Category 2): H315 - Causes skin irritation. [1][5]* Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation. [1][5]* Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation. [1][5] Precautionary Statements & First Aid:

-

Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [5] * P264: Wash skin thoroughly after handling. [5] * P271: Use only outdoors or in a well-ventilated area. [5] * P280: Wear protective gloves/protective clothing/eye protection/face protection. [5]* Response:

-

If on skin: P302+P352 - Wash with plenty of soap and water. [5] * If inhaled: P304+P340 - Remove person to fresh air and keep comfortable for breathing. [5] * If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [6] * If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. [6]* Storage & Disposal:

-

Store in a well-ventilated place. Keep the container tightly closed. [7] * Dispose of contents/container to an approved waste disposal plant. [6] All handling should be performed in a well-ventilated fume hood by personnel trained in handling hazardous chemicals, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Conclusion

This compound is a synthetically important molecule whose value is derived from its specific polysubstituted halogenated structure. Its well-defined physicochemical properties, established synthetic routes, and predictable reactivity make it an indispensable building block for researchers and scientists, particularly in the field of drug development. The ability to perform selective chemical transformations on this intermediate allows for the efficient construction of complex and novel pharmaceutical compounds. Adherence to strict safety protocols is mandatory to mitigate the associated hazards and ensure its responsible use in advancing chemical and medical science.

References

-

This compound , PubChem, National Center for Biotechnology Information. [Link]

-

Exploring 2-Bromo-1-chloro-4-fluorobenzene: A Key Pharmaceutical Intermediate , NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

This compound CAS 309721-44-6 , GM Chemical. [Link]

- Method for synthesizing 2-chloro-3-fluorobromobenzene, Google P

Sources

- 1. This compound | C6H3BrClF | CID 21938660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [309721-44-6] | China Manufacturer [gmchemix.com]

- 3. CN102001913B - Method for synthesizing 2-chloro-3-fluorobromobenzene - Google Patents [patents.google.com]

- 4. innospk.com [innospk.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

2-Bromo-1-chloro-3-fluorobenzene CAS number 309721-44-6

An In-depth Technical Guide to 2-Bromo-1-chloro-3-fluorobenzene (CAS 309721-44-6)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of this compound (CAS: 309721-44-6), a tri-halogenated aromatic compound of significant interest in synthetic and medicinal chemistry. Its value lies in the differential reactivity of its three distinct halogen substituents (Bromine, Chlorine, Fluorine), which enables its use as a versatile building block for complex molecular architectures. This document details its chemical identity, physicochemical properties, a validated synthesis protocol, predictive spectroscopic analysis, key reactivity patterns, and essential safety and handling procedures. The insights provided are tailored for professionals in research and drug development who require a deep understanding of this compound's synthetic utility.

Section 1: Introduction to this compound

This compound is an aromatic organic compound that has gained traction as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials for organic electronics, such as OLEDs.[1][2] The strategic placement of bromine, chlorine, and fluorine atoms on the benzene ring imparts a unique reactivity profile, allowing for sequential and site-selective chemical modifications.

Chemical Identity and Nomenclature

-

Systematic IUPAC Name: this compound[3]

-

Common Synonyms: 2-Chloro-6-fluorobromobenzene, 2-Bromo-3-fluorochlorobenzene[2][4][5][6]

Structural Features and Physicochemical Properties

The compound's structure is foundational to its utility. The ortho-bromo and chloro substituents, coupled with a meta-fluoro group, create a distinct electronic and steric environment on the aromatic ring. This arrangement governs the regioselectivity of subsequent chemical transformations.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [1][2][5] |

| Boiling Point | 198 °C | [2][5] |

| Density | 1.719 g/cm³ at 25°C | [2][5] |

| Flash Point | 73 °C | [5] |

| SMILES | C1=CC(=C(C(=C1)Cl)Br)F | [3] |

| InChI | InChI=1S/C6H3BrClF/c7-6-4(8)2-1-3-5(6)9/h1-3H | [3][5] |

Section 2: Synthesis and Manufacturing

The synthesis of this compound is not widely detailed in academic literature, but a patented method provides a reliable and scalable route.[11] This process leverages common and well-understood transformations in organic chemistry, starting from a commercially available aniline derivative.

Synthetic Pathway Overview

The preferred synthesis route begins with 3-chloro-2-fluoroaniline and proceeds via a two-step sequence: electrophilic bromination followed by a Sandmeyer-type deamination. This approach offers good control over regioselectivity and results in high purity product.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from the methodology described in patent CN102001913B.[11]

Step 1: Synthesis of 4-bromo-3-chloro-2-fluoroaniline

-

Reaction Setup: In a suitable reaction vessel, dissolve 3-chloro-2-fluoroaniline (1.0 eq) in N,N-dimethylformamide (DMF) to form a solution with a concentration of 30-65% by weight.

-

Bromination: Cool the solution to a temperature between 0-35°C. Add N-bromosuccinimide (NBS) portion-wise (1.0-1.2 eq).

-

Expert Insight: NBS is chosen as the brominating agent for its mild nature and high selectivity for the position para to the strongly activating amino group. DMF serves as an excellent polar aprotic solvent for this transformation.

-

-

Reaction Monitoring: Maintain the temperature for 1-5 hours. Monitor the reaction progress using Gas Chromatography (GC) until the starting material (3-chloro-2-fluoroaniline) is ≤2% of the total mixture.

-

Workup: Upon completion, quench the reaction with an aqueous solution of sodium sulfite and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of this compound

-

Diazotization: Prepare a solution of 4-bromo-3-chloro-2-fluoroaniline (1.0 eq) in an appropriate acidic medium (e.g., H₂SO₄/H₂O or HBr/H₂O). Cool the mixture to 0-5°C.

-

Add a solution of sodium nitrite (NaNO₂) (1.0-1.1 eq) in water dropwise, maintaining the temperature below 5°C to form the diazonium salt.

-

Expert Insight: Strict temperature control is critical during diazotization to prevent the premature decomposition of the unstable diazonium salt.

-

-

Deamination (Reduction): In a separate vessel, prepare a solution for the reduction of the diazonium salt. A common method involves using a reducing agent like isopropanol or hypophosphorous acid, often with a copper catalyst (e.g., cuprous chloride).[11]

-

Slowly add the cold diazonium salt solution to the reducing mixture. Vigorous nitrogen gas evolution will be observed.

-

Workup and Purification: After the addition is complete and gas evolution has ceased, allow the reaction to warm to room temperature. Extract the product with an organic solvent, wash the organic phase, dry, and concentrate. The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.

Section 3: Spectroscopic Characterization and Analysis

-

¹H NMR Spectroscopy: The spectrum is expected to show three aromatic proton signals in the range of δ 7.0-7.8 ppm. The signals will appear as complex multiplets due to proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) coupling. The distinct coupling constants to fluorine are a key diagnostic feature.

-

¹³C NMR Spectroscopy: Six distinct signals are expected for the aromatic carbons. The carbon directly attached to fluorine will exhibit a large one-bond coupling constant (¹JCF) of approximately 240-260 Hz, appearing as a doublet. The carbons ortho and meta to the fluorine will show smaller C-F couplings. The chemical shifts will be influenced by the inductive effects of all three halogens.

-

Mass Spectrometry (MS): The molecular ion (M⁺) peak is the most informative feature. It will appear as a characteristic cluster of peaks due to the natural isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). This will result in major peaks at m/z 208, 210, and 212, with a predictable intensity ratio, confirming the presence of one Br and one Cl atom.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum will be dominated by absorptions characteristic of a substituted benzene ring. Key expected peaks include C-H stretching for aromatic protons (~3100-3000 cm⁻¹), C=C stretching within the aromatic ring (~1600-1450 cm⁻¹), and strong absorptions in the fingerprint region below 1200 cm⁻¹ corresponding to C-Br, C-Cl, and C-F bond vibrations.

Section 4: Chemical Reactivity and Synthetic Utility

The primary value of this compound in drug discovery and materials science stems from the differential reactivity of its carbon-halogen bonds.

The Principle of Differential Halogen Reactivity

In transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), the reactivity of carbon-halogen bonds typically follows the order: C-I > C-Br > C-Cl >> C-F . This hierarchy is the cornerstone of its utility, allowing chemists to perform selective functionalization at the C-Br bond while leaving the C-Cl and C-F bonds intact for subsequent transformations.[12][13]

Caption: Reactivity hierarchy enabling sequential synthetic strategies.

Workflow: Site-Selective Cross-Coupling

This workflow demonstrates the selective functionalization at the C-Br position, a common first step in elaborating the scaffold.

Protocol: Selective Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), a boronic acid or boronate ester partner (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).

-

Expert Insight: Pd(PPh₃)₄ is a robust catalyst for C-Br bond activation. The choice of base and solvent is critical and depends on the specific boronic acid partner used. A solvent system like Toluene/Ethanol/Water or Dioxane/Water is common.

-

-

Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane and water).

-

Reaction Execution: Heat the mixture to a temperature typically between 80-100°C.

-

Monitoring: Monitor the reaction by TLC or GC-MS for the consumption of the starting material.

-

Workup and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude product is purified by column chromatography to yield the 2-aryl-1-chloro-3-fluorobenzene derivative. The chlorine and fluorine atoms remain available for further diversification if desired.

Section 5: Safety, Handling, and Storage

Proper handling of halogenated aromatic compounds is essential to ensure laboratory safety.

GHS Hazard Identification

The compound is classified with the following hazards based on aggregated ECHA notifications.[3][10]

| Hazard Code | Description | Pictogram |

| H315 | Causes skin irritation | Warning |

| H319 | Causes serious eye irritation | Warning |

| H335 | May cause respiratory irritation | Warning |

| H302 | Harmful if swallowed (potential) | Warning |

Safe Handling Protocol

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Personal Protective Equipment (PPE):

-

Handling Practices: Avoid contact with skin, eyes, and clothing.[14] Wash hands thoroughly after handling.[15] Keep away from heat and ignition sources.

Storage Recommendations

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5][9]

-

For long-term stability, especially for high-purity grades, storing under an inert nitrogen atmosphere is recommended.[4]

Conclusion

This compound is more than just a chemical intermediate; it is a sophisticated tool for synthetic chemists. Its well-defined structure and predictable, tiered reactivity make it an ideal scaffold for building molecular complexity in a controlled manner. For researchers in drug discovery and materials science, mastering the application of this building block opens pathways to novel compounds with tailored properties, underscoring its importance in modern chemical synthesis.

References

-

This compound | C6H3BrClF | CID 21938660. PubChem, National Center for Biotechnology Information.[Link]

-

309721-44-6 this compound. Win-Win Chemical.[Link]

-

Exploring 2-Bromo-1-chloro-4-fluorobenzene: A Key Pharmaceutical Intermediate. Geshem.[Link]

-

This compound CAS 309721-44-6. GM Chemical.[Link]

- Method for synthesizing 2-chloro-3-fluorobromobenzene.

-

Exploring 1-Bromo-3-chloro-2-fluorobenzene Applications in Advanced Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

Sources

- 1. CAS 309721-44-6: this compound [cymitquimica.com]

- 2. This compound [309721-44-6] | China Manufacturer [gmchemix.com]

- 3. This compound | C6H3BrClF | CID 21938660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 2-Chloro-6-fluorobromobenzene | 309721-44-6 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. 309721-44-6 this compound 2-氯-6-氟溴苯 -Win-Win Chemical [win-winchemical.com]

- 8. 309721-44-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. 309721-44-6|this compound|BLD Pharm [bldpharm.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. CN102001913B - Method for synthesizing 2-chloro-3-fluorobromobenzene - Google Patents [patents.google.com]

- 12. innospk.com [innospk.com]

- 13. nbinno.com [nbinno.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. fishersci.com [fishersci.com]

Spectroscopic Fingerprint of 2-Bromo-1-chloro-3-fluorobenzene: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Bromo-1-chloro-3-fluorobenzene, a halogenated aromatic compound with significant applications in the synthesis of pharmaceuticals and advanced materials. As a Senior Application Scientist, this document is structured to offer not just raw data, but a comprehensive interpretation grounded in fundamental principles of spectroscopy, providing researchers, scientists, and drug development professionals with a practical and intellectually robust resource. The data presented herein is a combination of predicted values based on established computational models and a thorough analysis of spectroscopic trends observed in related halogenated benzene derivatives.

Introduction: The Structural Significance of this compound

This compound (CAS No. 309721-44-6) is a polysubstituted benzene ring with a unique arrangement of three different halogen atoms.[1][2][3][4] This substitution pattern breaks the symmetry of the benzene ring, rendering all six carbons and the three remaining protons chemically distinct. The interplay of the inductive and resonance effects of the bromine, chlorine, and fluorine atoms creates a unique electronic environment that is reflected in its spectroscopic signature. Accurate interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is paramount for its unambiguous identification, purity assessment, and for understanding its reactivity in synthetic transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for complete structural assignment. The predicted NMR data is based on computational algorithms that account for the anisotropic and electronic effects of the halogen substituents.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region (typically δ 6.5-8.5 ppm). The chemical shift of each proton is influenced by the proximity and nature of the adjacent halogen atoms. The electronegativity of the halogens (F > Cl > Br) plays a significant role in deshielding the nearby protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.20 - 7.40 | ddd | J(H-F) ≈ 8-10, J(H-H) ≈ 8-9, J(H-H) ≈ 1-2 |

| H-5 | 7.00 - 7.20 | ddd | J(H-H) ≈ 8-9, J(H-H) ≈ 7-8, J(H-F) ≈ 1-2 |

| H-6 | 7.40 - 7.60 | ddd | J(H-H) ≈ 7-8, J(H-F) ≈ 5-7, J(H-H) ≈ 1-2 |

Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for resolving the complex splitting patterns (multiplicities) of the aromatic protons. The use of a deuterated solvent with minimal residual proton signals, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is standard practice to avoid interference with the analyte signals.

The predicted splitting patterns arise from both proton-proton (H-H) and proton-fluorine (H-F) couplings. The ¹⁹F nucleus has a spin of I = 1/2, similar to a proton, and thus couples with neighboring protons. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the coupled nuclei.

Figure 1. Predicted ¹H-¹H and ¹H-¹⁹F coupling interactions in this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show six distinct signals, one for each carbon atom in the benzene ring. The chemical shifts are significantly influenced by the directly attached halogen and the electronic effects of the other substituents.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-1 | 130 - 135 | d |

| C-2 | 115 - 120 | d |

| C-3 | 155 - 165 (large ¹JCF) | d |

| C-4 | 125 - 130 | d |

| C-5 | 128 - 133 | s |

| C-6 | 130 - 135 | d |

Authoritative Grounding: The carbon directly attached to the highly electronegative fluorine atom (C-3) is expected to have the most downfield chemical shift and will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 240-260 Hz. The other carbons will also exhibit smaller couplings to the fluorine atom (²JCF, ³JCF, ⁴JCF), resulting in additional doublet splittings. The carbon bearing the bromine atom (C-2) will likely be the most upfield-shifted substituted carbon due to the "heavy atom effect".

Infrared (IR) Spectroscopy: Vibrational Fingerprinting

IR spectroscopy provides information about the functional groups and the overall vibrational modes of a molecule. The IR spectrum of this compound will be characterized by several key absorption bands.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100 - 3000 | C-H stretching (aromatic) |

| 1600 - 1450 | C=C stretching (aromatic ring) |

| 1250 - 1100 | C-F stretching |

| 1100 - 1000 | C-Cl stretching |

| 700 - 500 | C-Br stretching |

| 900 - 675 | C-H out-of-plane bending |

Expertise & Experience: The C-X (X = F, Cl, Br) stretching vibrations are particularly informative.[5] Due to the increasing mass of the halogen atom, the C-X stretching frequency decreases from C-F to C-Br. The C-F stretch is typically strong and found at a higher wavenumber, while the C-Cl and C-Br stretches are found at lower wavenumbers. The exact positions of these bands can be influenced by coupling with other vibrational modes of the molecule. The pattern of C-H out-of-plane bending bands in the "fingerprint region" (below 1000 cm⁻¹) is highly characteristic of the substitution pattern on the benzene ring.

Figure 2. Correlation of key vibrational modes with their expected IR absorption regions.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine and chlorine.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Comments |

| 208, 210, 212 | [M]⁺ | Molecular ion cluster. The relative intensities of the M, M+2, and M+4 peaks are characteristic of the presence of one bromine and one chlorine atom. |

| 129, 131 | [M - Br]⁺ | Loss of a bromine radical. |

| 173, 175 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 94 | [M - Br - Cl]⁺ | Loss of both bromine and chlorine radicals. |

Trustworthiness: The most self-validating feature of the mass spectrum is the isotopic cluster of the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Chlorine also has two major isotopes, ³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio. The combination of one bromine and one chlorine atom will result in a characteristic pattern of M, M+2, and M+4 peaks. The relative abundance of these peaks can be calculated and compared to the experimental spectrum to confirm the elemental composition.

Figure 3. Primary fragmentation pathways for this compound in mass spectrometry.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

IR Spectroscopy

-

Sample Preparation: If the sample is a liquid, a thin film can be prepared between two NaCl or KBr plates. If it is a solid, a KBr pellet can be prepared.

-

Data Acquisition: Record the spectrum on an FTIR spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates or KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a GC or LC inlet.

-

Ionization: Use electron ionization (EI) at 70 eV to induce fragmentation.

-

Data Acquisition: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).

Conclusion

References

-

MDPI. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Retrieved from [Link][5]

-

ACS Publications. (2003). Computational Study of the Halogen Atom−Benzene Complexes. Retrieved from [Link][6]

-

Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][7]

Sources

Synthesis of 2-Bromo-1-chloro-3-fluorobenzene

An In-Depth Technical Guide to the

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and reliable method for the synthesis of 2-Bromo-1-chloro-3-fluorobenzene, a key halogenated aromatic intermediate for researchers, medicinal chemists, and professionals in the drug development sector. This document delineates a strategic synthetic approach, beginning with a retrosynthetic analysis to identify the optimal starting material, followed by a detailed exposition of the reaction mechanism and a step-by-step experimental protocol. The synthesis leverages the classic and dependable Sandmeyer reaction, a cornerstone of aromatic chemistry. Causality behind critical experimental parameters is explained to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Introduction and Strategic Importance

This compound (CAS No: 309721-44-6) is a polysubstituted aromatic compound whose structural complexity and specific substitution pattern make it a valuable building block in organic synthesis.[1] The presence of three distinct halogen atoms (Bromine, Chlorine, and Fluorine) at defined positions on the benzene ring offers multiple, regiochemically distinct sites for further functionalization. This versatility is particularly prized in the fields of medicinal chemistry and materials science, where precise control over molecular architecture is paramount for tailoring biological activity or physical properties. Access to a reliable synthetic route for this intermediate is therefore crucial for advancing research and development in these areas.[2][3]

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of polysubstituted benzenes requires careful planning to control the regioselectivity of substituent introduction. A retrosynthetic analysis of the target molecule, this compound, suggests that the most efficient approach is through the diazotization of a suitable aniline precursor, followed by a nucleophilic substitution reaction.

The Sandmeyer reaction is a well-established and powerful method for converting an aromatic amino group into a halide via its diazonium salt.[4][5] This strategy allows for the introduction of a halogen that might be difficult to install through direct electrophilic aromatic substitution due to directing group effects.

Considering the target molecule, the final C-Cl bond can be formed via a Sandmeyer reaction. This retrosynthetic step points to 2-bromo-3-fluoroaniline as the ideal starting material. The amino group of this precursor is perfectly positioned to be replaced by chlorine, leading directly to the desired 1,2,3-substitution pattern.

Logical Workflow for the

Caption: Retrosynthetic and forward synthesis plan.

Core Mechanistic Principles

The synthesis proceeds in two distinct, sequential stages: diazotization and the Sandmeyer reaction. A thorough understanding of the mechanism of each stage is critical for successful execution and optimization.

Stage 1: Diazotization of 2-Bromo-3-fluoroaniline

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[6] The reaction is performed in a cold, acidic solution using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl) or sulfuric acid.[7]

The key steps are:

-

Formation of the Diazotizing Agent: Sodium nitrite reacts with the strong acid to form nitrous acid, which is then protonated to yield the highly electrophilic nitrosonium ion (NO⁺).

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline attacks the nitrosonium ion.

-

Proton Transfers and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the stable arenediazonium salt.

Expert Insight: Maintaining a low temperature (0–5 °C) is absolutely critical.[8] Arenediazonium salts are thermally unstable and can decompose prematurely, leading to side products and reduced yields. The presence of excess acid is also necessary to prevent the newly formed diazonium salt from coupling with unreacted aniline.[7]

Stage 2: The Sandmeyer Reaction

The Sandmeyer reaction is a copper(I)-catalyzed radical-nucleophilic aromatic substitution (SRNAr).[5] The diazonium group (-N₂⁺) is an excellent leaving group, and its departure as dinitrogen gas (N₂) is thermodynamically highly favorable, driving the reaction forward.

The currently accepted mechanism involves a single-electron transfer (SET) pathway:[5]

-

Electron Transfer: Copper(I) chloride donates a single electron to the diazonium salt. This reduces the diazonium species and oxidizes Cu(I) to Cu(II).

-

Loss of Nitrogen: The resulting aryl diazenyl radical rapidly loses a molecule of nitrogen gas to form an aryl radical.

-

Halogen Transfer: The aryl radical abstracts a chlorine atom from the copper(II) chloride species, forming the final product, this compound, and regenerating the copper(I) catalyst.

Mechanism of the Sandmeyer Reaction

Caption: The radical mechanism of the Sandmeyer reaction.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for qualified researchers and scientists. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagents and Equipment

| Reagent/Equipment | Details |

| Starting Material | 2-Bromo-3-fluoroaniline |

| Reagents | Sodium Nitrite (NaNO₂) |

| Concentrated Hydrochloric Acid (HCl) | |

| Copper(I) Chloride (CuCl) | |

| Diethyl ether (or other organic solvent) | |

| Anhydrous Magnesium Sulfate (MgSO₄) | |

| Equipment | Three-neck round-bottom flask |

| Magnetic stirrer and stir bar | |

| Dropping funnel | |

| Thermometer | |

| Ice bath | |

| Heating mantle | |

| Condenser | |

| Separatory funnel | |

| Rotary evaporator |

Step-by-Step Procedure

Part A: Diazotization

-

Preparation of Aniline Solution: In a 500 mL three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-bromo-3-fluoroaniline (e.g., 19.0 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (e.g., 30 mL) and water (e.g., 30 mL). Stir until a clear solution of the aniline hydrochloride salt is formed.

-

Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C. It is crucial to maintain this temperature range throughout the diazotization process.[6]

-

Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (e.g., 7.6 g, 0.11 mol, 1.1 equivalents) in cold water (e.g., 20 mL).

-

Addition of Nitrite: Add the sodium nitrite solution dropwise to the cold aniline solution via the dropping funnel over 30-45 minutes. Ensure the internal temperature does not exceed 5 °C. Vigorous stirring is essential to dissipate the heat generated from the exothermic reaction.

-

Completion Check: After the addition is complete, stir the mixture for an additional 30 minutes at 0–5 °C. The reaction is complete when a drop of the solution gives an immediate blue-black color on starch-iodide paper, indicating a slight excess of nitrous acid. The resulting cold solution of 2-bromo-3-fluorobenzenediazonium chloride is used directly in the next step without isolation.

Part B: Sandmeyer Reaction

-

Preparation of Catalyst Solution: In a separate large flask (e.g., 1 L), dissolve copper(I) chloride (e.g., 12.0 g, 0.12 mol, 1.2 equivalents) in concentrated hydrochloric acid (e.g., 50 mL). Gently warm the mixture if necessary to facilitate dissolution, then cool it slightly.

-

Addition of Diazonium Salt: Slowly and carefully add the cold diazonium salt solution from Part A to the copper(I) chloride solution with vigorous stirring. A vigorous evolution of nitrogen gas will occur. Control the rate of addition to keep the effervescence manageable.

-

Reaction Completion: After the addition is complete, gently warm the reaction mixture on a water bath to 50–60 °C for approximately 30 minutes to ensure the complete decomposition of the diazonium salt and cessation of gas evolution.[9][10]

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic extracts and wash successively with water, 5% sodium hydroxide solution (to remove any acidic impurities), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator to yield the crude this compound as an oil.

Purification

The crude product can be purified by vacuum distillation to obtain the final product with high purity.

Quantitative Data Summary

| Reactant/Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Eq. |

| 2-Bromo-3-fluoroaniline | 190.02 | 19.0 | 0.1 | 1.0 |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.6 | 0.11 | 1.1 |

| Copper(I) Chloride (CuCl) | 98.99 | 12.0 | ~0.12 | ~1.2 |

| Product (Theoretical) | 209.44 | 20.94 | 0.1 | - |

Note: The amount of HCl and water are used in excess as solvents and reagents.

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence involving the diazotization of 2-bromo-3-fluoroaniline followed by a copper(I) chloride-catalyzed Sandmeyer reaction. This method is rooted in fundamental and well-understood reaction mechanisms, offering a predictable and scalable route to this valuable synthetic intermediate. Adherence to critical reaction parameters, particularly temperature control during diazotization, is paramount for achieving high yields and purity. This guide provides the necessary technical details and mechanistic insights for researchers to confidently incorporate this procedure into their synthetic workflows.

References

- Organic Chemistry – Specific Name Reactions. (n.d.). Google Books. Retrieved January 11, 2026.

-

Gattermann reaction - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

-

Gattermann Reaction - Mechanism, Examples, Application, FAQs - Careers360. (n.d.). Retrieved January 11, 2026, from [Link]

- BenchChem. (2025).

-

Beletskaya, I. P., Sigeev, A. S., Peregudov, A. S., & Petrovskii, P. V. (2007). Catalytic Sandmeyer Bromination. SYNTHESIS, 2007(16), 2534–2538. [Link]

-

Sandmeyer reaction - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

- Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251–277.

- Doyle, M. P., Siegfried, B., & Dellaria, J. F. (1977). Alkyl nitrite-metal halide deamination reactions. 2. Substitutive deamination of arylamines by alkyl nitrites and copper(II) halides. A direct and remarkably efficient conversion of arylamines to aryl halides. The Journal of Organic Chemistry, 42(14), 2426–2431.

- BenchChem. (2025).

- Galli, C. (1988). Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical Reviews, 88(5), 765–792.

-

PubChem. (n.d.). 2-bromo-3-fluoroaniline. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

-

o-CHLOROBROMOBENZENE - Organic Syntheses Procedure. (n.d.). Retrieved January 11, 2026, from [Link]

-

The Value of 2-Chloro-6-fluoroaniline in Pharmaceutical Synthesis. (n.d.). Retrieved January 11, 2026, from [Link]

- International Journal of Pharmaceutical Sciences Review and Research. (2017). Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-V. Chemoselective Synthesis of 1-(Substituted-phenyl)-azo-naphthalen-2-ol.

-

Diazotisation - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). 1-Bromo-2-chloro-3-fluorobenzene. Retrieved January 11, 2026, from [Link]

-

Sourcing 2-Chloro-6-fluoroaniline: A Guide for Chemical Buyers. (2026, January 4). Retrieved January 11, 2026, from [Link]

Sources

- 1. This compound | C6H3BrClF | CID 21938660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. CN105646233A - Preparation process of 2-chloro-6-fluoroaniline - Google Patents [patents.google.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. US8088960B2 - Process for the production of substituted bromobenzenes - Google Patents [patents.google.com]

- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

2-Bromo-1-chloro-3-fluorobenzene reactivity and electronic effects

An In-Depth Technical Guide to the Reactivity and Electronic Effects of 2-Bromo-1-chloro-3-fluorobenzene

Abstract

This compound is a trisubstituted halobenzene that serves as a versatile building block in modern synthetic chemistry. Its utility is derived from the distinct electronic properties and differential reactivity of its three halogen substituents. This guide provides a comprehensive analysis of the electronic landscape of the molecule, predicting and explaining its behavior in key synthetic transformations, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions. By elucidating the interplay of inductive and resonance effects, this document aims to equip researchers with the foundational knowledge required to strategically employ this reagent in the synthesis of complex molecular architectures for pharmaceutical and materials science applications.

Molecular Structure and Physicochemical Properties

This compound possesses a unique substitution pattern that dictates its chemical behavior. The physical and computed properties of this compound are essential for its practical application in a laboratory setting.

| Property | Value | Source |

| IUPAC Name | This compound | [PubChem][1] |

| CAS Number | 309721-44-6 | [PubChem][1] |

| Molecular Formula | C₆H₃BrClF | [PubChem][1] |

| Molecular Weight | 209.44 g/mol | [PubChem][1] |

| Appearance | Pale-yellow to colorless transparent liquid | [GM Chemical][2] |

| Boiling Point | 197.9±20.0 °C (Predicted) | [ECHEMI][3] |

| Density | 1.719±0.06 g/cm³ (Predicted) | [ECHEMI][3] |

| XLogP3 | 3.3 | [PubChem][1] |

Table 1: Physicochemical Properties of this compound.

Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. A notable route involves the bromination and subsequent deamination of a substituted aniline.[4]

Protocol: Synthesis from 3-Chloro-2-fluoroaniline[4]

This protocol is adapted from methodologies described in patent literature for the synthesis of related structures.

Step 1: Bromination of 3-Chloro-2-fluoroaniline

-

Dissolve 3-chloro-2-fluoroaniline (1.0 eq) in N,N-dimethylformamide (DMF) to form a concentrated solution (e.g., 40% w/w).

-

Cool the solution to a temperature between 0-35 °C.

-

Slowly add N-bromosuccinimide (NBS) (1.0-1.2 eq) to the solution while maintaining the temperature. The bromination occurs predominantly at the para-position relative to the activating amino group.

-

Stir the reaction mixture at this temperature for 1-5 hours.

-

Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed (≤2%). The product of this step is 4-bromo-3-chloro-2-fluoroaniline.

Step 2: Diazotization and Deamination

-

The resulting 4-bromo-3-chloro-2-fluoroaniline is then subjected to a diazotization reaction using sodium nitrite in the presence of an acid.

-

The diazonium salt is subsequently reduced (deaminated) to remove the amino group, yielding the final product, this compound. This step often employs reagents like isopropanol or hypophosphorous acid.

Figure 1: Synthetic workflow for this compound.

Analysis of Electronic Effects and Reactivity

The reactivity of the benzene ring is governed by the cumulative electronic effects of its substituents. Halogens exert two opposing effects: a deactivating electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R).[5][6][7]

-

Inductive Effect (-I): Due to their high electronegativity, all three halogens pull electron density away from the benzene ring through the sigma bond, making the ring less nucleophilic and thus less reactive towards electrophiles compared to benzene. The strength of this effect follows the order of electronegativity: F > Cl > Br.[7]

-

Resonance Effect (+R): The lone pairs on the halogens can be delocalized into the aromatic π-system, increasing electron density, particularly at the ortho and para positions.[6]

For halogens, the inductive effect is generally stronger than the resonance effect, leading to an overall deactivation of the ring.[6][8] However, the resonance effect still dictates the position of incoming electrophiles, making halogens ortho-, para-directing deactivators.[9][10][11]

Figure 2: Interplay of electronic effects for halogen substituents.

In this compound, these effects combine to create a unique reactivity map. The ring is deactivated overall, but the remaining three positions (C4, C5, C6) have differing levels of electron density.

Key Reaction Classes

Electrophilic Aromatic Substitution (EAS)

In EAS, an electrophile replaces a hydrogen atom on the aromatic ring. The regiochemical outcome is determined by the directing effects of the existing substituents.

Directive Influence Analysis:

-

Fluorine (at C3): Directs ortho (C2, C4) and para (C6).

-

Chlorine (at C1): Directs ortho (C2, C6) and para (C4).

-

Bromine (at C2): Directs ortho (C1, C3) and para (C5).

The positions C1, C2, and C3 are already substituted. We analyze the activation of the remaining positions:

-

C4: Activated by being para to Chlorine and ortho to Fluorine. This position receives strong resonance donation from two substituents.

-

C5: Activated by being para to Bromine, but meta to both Fluorine and Chlorine.

-

C6: Activated by being para to Fluorine and ortho to Chlorine.

Prediction: Positions C4 and C6 are the most electronically enriched and thus the most likely sites for electrophilic attack. Steric hindrance from the adjacent substituents (Cl at C1, F at C3) may slightly favor attack at C6 over C4, but a mixture of products is likely. The C5 position is the least activated.

Figure 3: Predicted regioselectivity for electrophilic attack.

General Protocol for Aromatic Bromination:

-

Charge a round-bottom flask with this compound (1.0 eq) and a suitable solvent (e.g., dichloromethane or carbon tetrachloride).

-

Add a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) (0.1 eq), to the mixture.[12]

-

Cool the flask in an ice bath.

-

Slowly add a solution of bromine (Br₂) (1.0 eq) in the same solvent dropwise.

-

Allow the reaction to stir at room temperature until completion, monitoring by TLC or GC-MS.

-

Quench the reaction by carefully adding an aqueous solution of a reducing agent (e.g., sodium bisulfite) to consume excess bromine.

-

Perform a standard aqueous workup, dry the organic layer, and purify the product mixture by column chromatography to separate the constitutional isomers.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are favored on electron-poor aromatic rings containing a good leaving group.[13] The electron-withdrawing nature of the three halogens facilitates this reaction by stabilizing the negatively charged intermediate (Meisenheimer complex).[13]

Reactivity Analysis:

-

Leaving Group Ability: In SNAr, the rate-determining step is often the initial nucleophilic attack.[14] A more electronegative substituent makes the attached carbon more electrophilic and accelerates this step. Consequently, the C-F bond can be the most reactive site for SNAr, reversing the typical leaving group trend seen in SN1/SN2 reactions.[14] However, the C-Br and C-Cl bonds are also viable leaving groups.

-

Positional Effects: The ability of the other halogens to stabilize the Meisenheimer complex via induction is crucial. A nucleophilic attack at any of the halogen-bearing carbons will result in an intermediate stabilized by the remaining two electron-withdrawing halogens.

Prediction: Nucleophilic substitution is plausible at any of the three positions, with the outcome often dependent on the specific nucleophile and reaction conditions. Selective substitution can be challenging.

Figure 4: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

General Protocol for SNAr with an Amine:

-

Combine this compound (1.0 eq), the desired amine (e.g., pyrrolidine, 2.0 eq), and a strong base (e.g., K₂CO₃ or NaH, 2.0 eq) in a polar aprotic solvent like DMSO or DMF.

-

Heat the reaction mixture in a sealed vessel to a high temperature (e.g., 100-150 °C).

-

Monitor the reaction by LC-MS or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic phase extensively with water and brine to remove the solvent and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography.

Metal-Catalyzed Cross-Coupling Reactions

This class of reactions is arguably the most powerful for selectively functionalizing aryl halides. The reactivity of C-X bonds in the key oxidative addition step of palladium-catalyzed cycles generally follows the trend C-I > C-Br > C-OTf > C-Cl, with C-F bonds being largely unreactive under standard conditions.[15][16]

Reactivity Analysis: This differential reactivity is a key synthetic advantage of this compound.

-

C-Br Bond (at C2): This is the weakest carbon-halogen bond in the molecule and will be the primary site of oxidative addition with typical palladium catalysts. This allows for selective Suzuki, Heck, Sonogashira, Buchwald-Hartwig, or Stille couplings at the C2 position.[16]

-

C-Cl Bond (at C1): This bond is stronger and less reactive. It can be activated for cross-coupling, but this typically requires more forcing conditions or specialized, highly active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands).[16]

-

C-F Bond (at C3): This bond is the strongest and is generally inert to standard palladium cross-coupling conditions, effectively acting as a stable substituent.

Prediction: Highly selective functionalization at the C2 position is readily achievable by choosing appropriate cross-coupling conditions, leaving the chlorine and fluorine atoms untouched for potential subsequent transformations.

Figure 5: Catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling: [16][17]

-

In a reaction vessel, combine this compound (1.0 eq), a boronic acid or boronate ester coupling partner (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture (typically 80-110 °C) with stirring.

-

Monitor the reaction's progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the product by flash column chromatography or recrystallization.

Conclusion and Outlook

This compound presents a fascinating case study in the control of aromatic reactivity. The interplay of the three different halogens' electronic effects renders the ring deactivated towards electrophilic attack but provides clear guidance for the regioselectivity of such transformations, primarily favoring the C4 and C6 positions. More significantly, the distinct C-X bond strengths create a hierarchical platform for sequential, site-selective functionalization via metal-catalyzed cross-coupling. The C-Br bond offers a reliable handle for initial modification under standard conditions, while the more robust C-Cl and C-F bonds remain for potential downstream chemistry or to act as permanent modulators of the final molecule's steric and electronic properties. This predictable and tiered reactivity makes this compound a valuable and strategic tool for medicinal chemists and materials scientists in the rational design and synthesis of novel, high-value compounds.

References

-

Brainly. (2023). Explain the electronic influence of a halogen substituent on a benzene ring. Available at: [Link]

-

Aakash Institute. Effect of Halogens on Benzene Ring. Available at: [Link]

-

Chemistry LibreTexts. (2023). Substitution Reactions of Benzene Derivatives. Available at: [Link]

-

Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Available at: [Link]

-

Quora. (2018). What is the effect of halogen in the activity of a ring? Available at: [Link]

-

KPU Pressbooks. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. Available at: [Link]

-

Chemistry LibreTexts. (2015). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Available at: [Link]

-

Penn State Pressbooks. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation. Available at: [Link]

-

CSUN. Chemistry 334 Substituent Effects in Electrophilic Aromatic Substitution Reactions. Available at: [Link]

-

Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Available at: [Link]

- Google Patents. CN102001913B - Method for synthesizing 2-chloro-3-fluorobromobenzene.

-

Khan Academy. Multiple substituents. Available at: [Link]

-

Science.gov. aromatic nucleophilic substitution: Topics by Science.gov. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

PubChem. 1-Bromo-2-chloro-3-fluorobenzene. Available at: [Link]

-

Organic Chemistry Portal. Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. Available at: [Link]

-

Chemistry LibreTexts. (2024). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]

-

Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Available at: [Link]

-

YouTube. (2019). Nucleophilic Aromatic Substitution. Available at: [Link]

-

ResearchGate. (2024). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena | Request PDF. Available at: [Link]

-

YouTube. (2018). Electrophilic Aromatic Substitution Reactions Made Easy! Available at: [Link]

-

American Chemical Society. (2024). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. Available at: [Link]

-

X-Y-Z. (2019). 1-BROMO-2-CHLORO-3-FLUOROBENZENE SDS. Available at: [Link]

-

YouTube. (2015). Electrophilic Aromatic Substitution Reactions of Benzene Review. Available at: [Link]

-

YouTube. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. Available at: [Link]

- Google Patents. JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene.

-

YouTube. (2019). nucleophilic aromatic substitutions. Available at: [Link]

-

Royal Society of Chemistry. (2016). C(sp2) cross-coupling of alkylsilicates with borylated aryl bromides – an iterative platform to alkylated aryl- and heteroaryl boronates. Available at: [Link]

-

GM Chemical. This compound CAS 309721-44-6. Available at: [Link]

-

ChemRxiv. Regioselective Fluoroalkylarylation of Enamides Enabled by an Iron- Catalyzed Multicomponent Radical Cross-Coupling Strategy. Available at: [Link]

Sources

- 1. This compound | C6H3BrClF | CID 21938660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [309721-44-6] | China Manufacturer [gmchemix.com]

- 3. echemi.com [echemi.com]

- 4. CN102001913B - Method for synthesizing 2-chloro-3-fluorobromobenzene - Google Patents [patents.google.com]

- 5. brainly.com [brainly.com]

- 6. Effect of Halogens on Benzene Ring - Directive Influence of substituent, Practice Problems and FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 7. quora.com [quora.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 11. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents [organic-chemistry.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to 2-Bromo-1-chloro-3-fluorobenzene

<_- an in-depth technical guide on 2-bromo-1-chloro-3-fluorobenzene for researchers scientists and drug development professionals.md>

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of halogen atoms into aromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The precise arrangement of different halogens offers a powerful tool to modulate a molecule's steric and electronic properties, thereby fine-tuning its biological activity, reactivity, and physical characteristics. This compound, a uniquely substituted trihalobenzene, serves as a valuable building block in organic synthesis. This guide provides a detailed examination of its fundamental properties, analytical characterization, and synthetic utility, grounded in established scientific principles and methodologies.

Part 1: Core Molecular Attributes

The foundational step in utilizing any chemical reagent is a thorough understanding of its intrinsic molecular properties. These data points are critical for stoichiometric calculations, analytical characterization, and predicting chemical behavior.

Molecular Formula and Structure

The chemical structure of this compound is defined by a benzene ring substituted with three different halogen atoms at specific positions. The nomenclature dictates the precise arrangement:

-

A bromine atom at position 2.

-

A chlorine atom at position 1.

-

A fluorine atom at position 3.

This arrangement leads to the unambiguous molecular formula:

This formula is the elemental constitution of the molecule, essential for calculating its molecular weight and for interpretation of mass spectrometry data.

Molecular Weight

The molecular weight (or more precisely, the molar mass) is a critical parameter for all laboratory manipulations, from reaction setup to quantitative analysis. It is calculated by summing the atomic weights of each constituent atom, based on their natural isotopic abundance.

The monoisotopic mass, which considers the mass of the most abundant isotope of each element, is particularly important for high-resolution mass spectrometry.

| Parameter | Value | Source |

| Molecular Formula | C₆H₃BrClF | N/A |

| Average Molecular Weight | 209.44 g/mol | [1][2][3][4] |

| Monoisotopic Mass | 207.90907 Da | [2][4] |

Table 1: Fundamental Molecular Data for this compound.

Part 2: Analytical Characterization and Spectroscopic Profile

Confirmation of the identity and purity of this compound is paramount before its use in any synthetic protocol. A combination of spectroscopic techniques provides a detailed fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide definitive structural information.

-

¹H NMR: The proton NMR spectrum would be expected to show three distinct signals in the aromatic region (typically δ 6.8-7.5 ppm). The coupling patterns (splitting) between these protons would be complex due to both homo- and heteronuclear coupling with the nearby fluorine atom. The precise chemical shifts and coupling constants are diagnostic of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would display six distinct signals for the aromatic carbons, as the substitution pattern renders them all chemically inequivalent. The carbon attached to fluorine would exhibit a large one-bond C-F coupling constant, a characteristic feature.

-

¹⁹F NMR: The fluorine NMR spectrum would show a single resonance, the chemical shift of which is indicative of the electronic environment around the fluorine atom. This signal would be split by the neighboring aromatic protons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, the mass spectrum would show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). This results in a distinctive cluster of peaks for the molecular ion around m/z 208, 210, and 212, confirming the presence of one bromine and one chlorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be dominated by absorptions corresponding to:

-

C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹).

-

C=C stretching of the aromatic ring (around 1400-1600 cm⁻¹).

-

C-X (C-Br, C-Cl, C-F) stretching vibrations in the fingerprint region (below 1200 cm⁻¹). The C-F stretch is typically a strong and characteristic band.

Part 3: Synthetic Considerations and Reactivity

This compound is a versatile intermediate in organic synthesis, primarily due to the differential reactivity of its three halogen substituents.

Key Synthetic Applications

The primary utility of this compound lies in its capacity for selective cross-coupling reactions. The C-Br bond is generally more reactive towards catalytic activation (e.g., in Suzuki, Heck, or Buchwald-Hartwig couplings) than the C-Cl bond. The C-F bond is typically the most inert under these conditions. This reactivity hierarchy allows for a stepwise and controlled introduction of new functionalities.

Caption: Synthetic pathways for this compound.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a general methodology for the selective arylation at the C-Br position.

Objective: To synthesize a 1-chloro-3-fluoro-2-arylbenzene derivative.

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

-

Anhydrous solvent (e.g., Toluene, Dioxane, or DME/H₂O mixture)

-

Inert atmosphere apparatus (Nitrogen or Argon)

Procedure:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and the base (e.g., K₂CO₃, 2.0 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add the degassed solvent via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 1-chloro-3-fluoro-2-arylbenzene.

Trustworthiness Check: The progress of the reaction should be monitored to ensure complete consumption of the starting material. The final product's identity and purity should be confirmed by NMR and MS, as described in Part 2, to validate the outcome of the protocol.

Part 4: Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Toxicology: While specific toxicological data for this compound is not extensively published, it should be treated as a potential irritant to the skin, eyes, and respiratory system.[2] Avoid inhalation of vapors and direct contact with skin.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

-

GM Chemical. This compound CAS 309721-44-6. [Link]

-

PubChem, National Center for Biotechnology Information. This compound. [Link]

-

Tradeindia. Bromo-1-Chloro-3-Fluorobenzene. [Link]

-

PubChem, National Center for Biotechnology Information. 1-Bromo-2-chloro-3-fluorobenzene. [Link]

Sources

- 1. gmchemix.com [gmchemix.com]

- 2. This compound | C6H3BrClF | CID 21938660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bromo-1-chloro-3-fluorobenzene - 99.00% Purity, Pale-yellow To Colorless Transparent Liquid, Density 1.719 G/ml, Ideal For Oled Intermediate Applications at Best Price in Shanghai | Gm Chemical Co., Ltd [tradeindia.com]

- 4. 1-Bromo-2-chloro-3-fluorobenzene | C6H3BrClF | CID 3739301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Application of 2-Bromo-1-chloro-3-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical and chemical synthesis, the mastery of halogenated aromatic intermediates is paramount. Among these, 2-Bromo-1-chloro-3-fluorobenzene (CAS No. 309721-44-6) emerges as a key building block, its unique substitution pattern offering a versatile platform for the construction of complex molecular architectures.[1][2][3] This guide, designed for the discerning researcher, provides an in-depth exploration of the safety protocols, handling procedures, and scientific considerations essential for the effective and responsible use of this valuable compound.

Compound Profile and Physicochemical Properties

This compound is a polyhalogenated benzene derivative with the molecular formula C₆H₃BrClF.[4][5] Its utility in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs), stems from the distinct reactivity imparted by its three different halogen substituents.[1][6] Understanding its physical and chemical properties is the foundation for its safe and effective application.

| Property | Value | Source |

| Molecular Weight | 209.44 g/mol | [4][7] |

| Appearance | Pale-yellow to colorless transparent liquid | [5] |

| Purity | ≥99.00% (by GC) | [5] |

| CAS Number | 309721-44-6 | [4][8] |

| Boiling Point | ~193-195 °C at 760 mmHg (for a similar isomer) | [6] |

| Density | ~1.75 g/cm³ (for a similar isomer) | [1] |

Hazard Identification and GHS Classification

A thorough understanding of the potential hazards associated with this compound is non-negotiable. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for this.

GHS Pictogram:

Hazard Statements:

These classifications underscore the necessity for stringent safety measures to prevent adverse health effects.

Core Safety and Handling Protocols

The principle of "as low as reasonably practicable" (ALARP) should govern all interactions with this compound. This proactive approach to risk management is crucial for ensuring a safe laboratory environment.